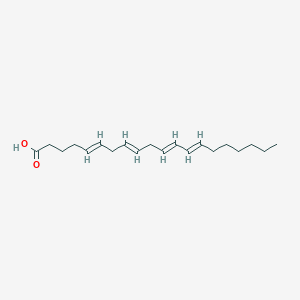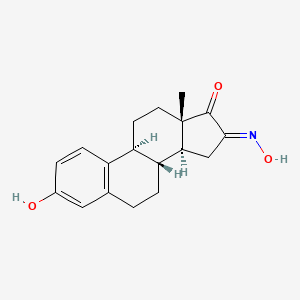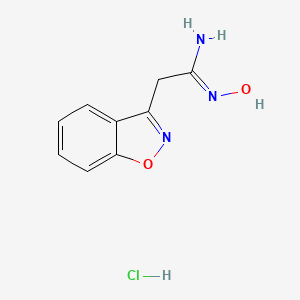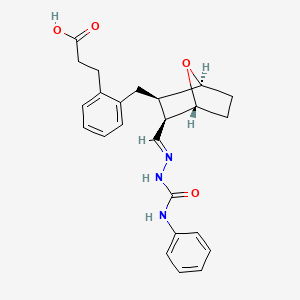![molecular formula C14H20ClN3O10S2 B1242421 (4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242421.png)
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate
Descripción general
Descripción
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups like methylsulfonyl, chloroethyl, carbazic acid, nitro, and dimethoxybenzyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester typically involves multiple steps:
Formation of the Carbazic Acid Core: This step may involve the reaction of a suitable carbazic acid precursor with methylsulfonyl chloride under basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced through a nucleophilic substitution reaction using a chloroethylating agent.
Attachment of the Nitro and Dimethoxybenzyl Ester Groups: These groups can be introduced through esterification and nitration reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from esters.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, it may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions may make it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid benzyl ester
- N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 4,5-dimethoxybenzyl ester
Uniqueness
N,N’-Bis(methylsulfonyl)-N’-(2-chloroethyl)carbazic acid 2-nitro-4,5-dimethoxybenzyl ester is unique due to the presence of both nitro and dimethoxybenzyl ester groups. These functional groups may impart specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C14H20ClN3O10S2 |
|---|---|
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate |
InChI |
InChI=1S/C14H20ClN3O10S2/c1-26-12-7-10(11(18(20)21)8-13(12)27-2)9-28-14(19)17(30(4,24)25)16(6-5-15)29(3,22)23/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
CZQOERNPUAAJFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)COC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C)[N+](=O)[O-])OC |
Sinónimos |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-((4,5-dimethoxy-2-nitrobenzyloxy)carbonyl)hydrazine 1,2-BmsClEt-DNCH |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)


![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)


![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)


![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

